Corlumine
Overview
Description
Corlumine is a natural product found in Corydalis ophiocarpa, Adlumia fungosa, and other organisms with data available.
Scientific Research Applications
Pharmacological Actions and Chemical Structure
- Corlumine, a phthalide isoquinoline alkaloid, has been studied for its pharmacological actions. It exhibits similarities in action with other chemically related alkaloids, including hydrastine and bicuculline. However, distinct differences in action are evident between corlumine and its stereoisomers, as well as other alkaloids due to chemical variations (Rice, 1938).
Quantum Chemical and Experimental Studies
- A detailed study on Corlumine involved quantum chemical calculations and various experimental methods, including vibrational spectroscopy and thermal analysis. This research provides insights into the molecule's reactivity and structural properties. The study also examined Corlumine's electronic properties and its potential interactions in drug-receptor contexts (Mishra et al., 2014).
Isolation and Characterization
- Corlumine has been isolated from various plants like Corydalis scouleri and Dicentra cucullaria. Its structural identity and isomerism with other alkaloids like adlumine have been established, contributing to the understanding of its pharmacological potential (Manske, 1936).
Synergistic Effects in Combination Studies
- Research has indicated that certain alkaloids like corlumine, when used in combination with other compounds, can exhibit enhanced pharmacological effects. This opens possibilities for its use in synergistic therapeutic applications (Umar et al., 2016).
Role in Scientific Research and Analysis
- While not directly related to Corlumine's pharmacological properties, research methodologies and analytical techniques utilized in the study of Corlumine have contributed to advancements in scientific research practices. These include the development of better analytical methods and research frameworks (Demydenko, 2020).
properties
IUPAC Name |
6-(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGAZFTAUFFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964075 | |
Record name | 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corlumine | |
CAS RN |
485-51-8 | |
Record name | Corlumine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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